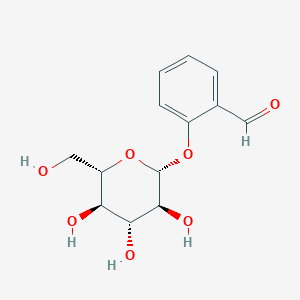

螺旋醇

描述

Helicid is a medicine available in a number of countries worldwide . It is a specific Chinese natural drug and its congeners and derivatives exhibit pronounced biological activities . Its well-documented sedative and analgesic activity and low side effects have drawn more and more attention from scientists .

Synthesis Analysis

Helicid has been synthesized using a biocatalytic approach with Aspergillus oryzae cells . The reaction conversion, reaction rate, and regioselectivity reached 99% at optimal conditions . Another study used lyophilized Pseudomonas aeruginosa based whole-cell biocatalyst in the highly efficient and regioselective acylation of helicid with fatty acid vinyl esters in organic solvents .Molecular Structure Analysis

The interaction of helicid with pepsin is driven by enthalpy, and Van der Waals’ forces and hydrogen bonds are the main forces between helicid and pepsin . A molecular docking study further confirmed the binding mode obtained by the experimental studies .Chemical Reactions Analysis

Helicid has been used in the synthesis of helicid cinnamylate . The reaction rate varies with varying acyl donors because of their differential interactions with the catalytic site of the enzyme from the whole cells of P. aeruginosa .科学研究应用

Tyrosinase Inhibition

Helicid has been found to be a potent inhibitor of tyrosinase, an enzyme that plays a crucial role in the biosynthetic pathway of melanin . A derivative of helicid, 6′-O-cinnamoyl-helicid (helicid cinnamylate), was synthesized and found to have even stronger tyrosinase inhibitory activity than helicid itself . This makes it a potential candidate for treating dermatological disorders related to melanin hyperpigmentation .

Sedative and Analgesic Effects

Helicid and its derivatives have been reported to exhibit pronounced sedative and analgesic effects . These properties have drawn significant attention from scientists due to their potential therapeutic applications .

Biocatalytic Synthesis

Helicid can be synthesized using a biocatalytic approach with Aspergillus oryzae cells . This method has been found to be simple, effective, and highly regioselective, with a reaction conversion rate of 99% . The whole cells used in this process retained 68.87% of their initial activity after being reused for seven batches, indicating a potent application potential in non-aqueous biocatalytic systems .

作用机制

Target of Action

Helicid, a specific Chinese natural drug , primarily targets the central nervous system . It has been found to interact with serotonin transporters (SERTs) , which play a crucial role in regulating the balance of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

Helicid exhibits pronounced biological activities, among which its hypnotic effects stand out . It is known for its well-documented sedation and analgesic activity . The compound’s interaction with its targets leads to changes in the central nervous system, resulting in sedative and analgesic effects .

Biochemical Pathways

Helicid affects several biochemical pathways. It has been found to regulate the CytC/caspase9/caspase3 signaling pathway , which is involved in the process of apoptosis, or programmed cell death . Moreover, helicid has been shown to regulate the expressions of apoptotic cytokines and the sGC/cGMP/PKG signaling pathway , which is involved in various cellular functions including cell proliferation and differentiation .

Pharmacokinetics

It is known that helicid exhibits low side effects , suggesting that it may have favorable ADME properties that contribute to its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of Helicid’s action are diverse. It has been found to improve depressive behaviors, learning and cognitive deficits, and increase hippocampal neurogenesis . These effects are possibly mediated by the expression of SERT, stimulation of the cAMP/PKA/CREB pathway, and enhancing the proliferation of hippocampal neurons .

Action Environment

The action, efficacy, and stability of Helicid can be influenced by various environmental factors. For instance, the production of Helicid derivatives via molecular docking and hemisynthesis has been explored to improve its hypnotic activity . Furthermore, the use of whole-cell catalytic approaches has been investigated for the synthesis of Helicid derivatives .

安全和危害

未来方向

属性

IUPAC Name |

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-SYLRKERUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Helicide | |

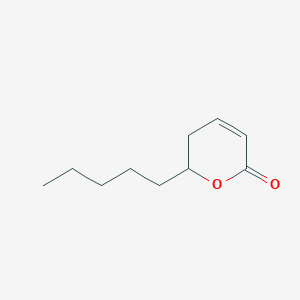

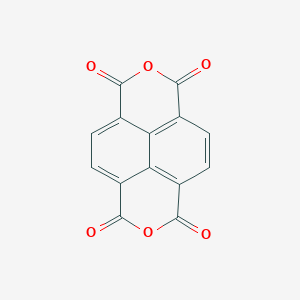

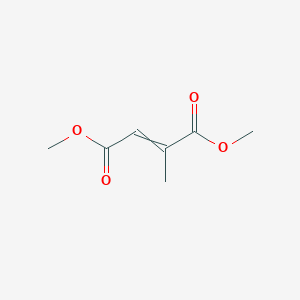

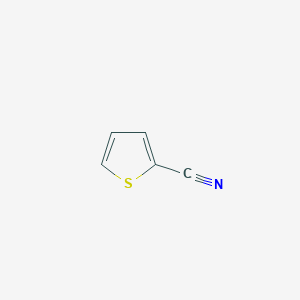

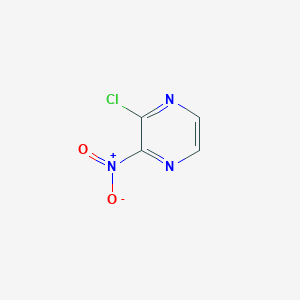

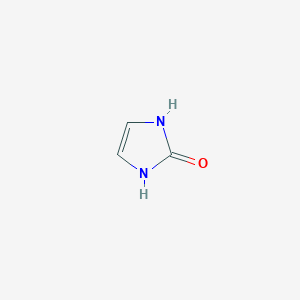

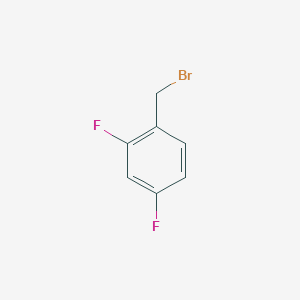

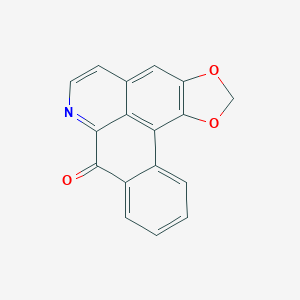

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)